molecular formula C14H16N2O2S B5403955 N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclopentanecarboxamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclopentanecarboxamide

Cat. No. B5403955
M. Wt: 276.36 g/mol
InChI Key: QXDYUIJTGSAKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTZ043 and is a member of the benzothiazinones family of compounds. BTZ043 has been extensively studied for its potential as an antibiotic and anti-tuberculosis agent.

Mechanism of Action

BTZ043 works by inhibiting the activity of DprE1, an enzyme that is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall biosynthesis, ultimately leading to the death of the bacterium. The inhibition of DprE1 by BTZ043 is irreversible, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
BTZ043 has been shown to have a specific effect on the biosynthesis of the cell wall of Mycobacterium tuberculosis. This specificity makes it a promising candidate for the development of new tuberculosis treatments. BTZ043 has been shown to be effective against both drug-sensitive and drug-resistant strains of the bacterium, making it a potential solution to the growing problem of antibiotic resistance.

Advantages and Limitations for Lab Experiments

BTZ043 has several advantages as a research tool, including its specificity for the inhibition of DprE1 and its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. However, the synthesis of BTZ043 is a complex process that requires careful control of reaction conditions and purification steps. Additionally, the irreversible inhibition of DprE1 by BTZ043 can make it difficult to study the enzyme in vitro.

Future Directions

There are several future directions for research on BTZ043. One potential direction is the development of new tuberculosis treatments based on the compound. Another direction is the study of the mechanism of action of BTZ043 and the inhibition of DprE1. Additionally, research could focus on the synthesis of new benzothiazinone compounds with improved properties for use as antibiotics or in other applications.

Synthesis Methods

The synthesis of BTZ043 involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with a carboxylic acid derivative to produce the final product. The synthesis of BTZ043 is a complex process that requires careful control of reaction conditions and purification steps to ensure the formation of a high-quality product.

Scientific Research Applications

BTZ043 has been extensively studied for its potential as an antibiotic and anti-tuberculosis agent. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. BTZ043 works by inhibiting the activity of an enzyme called DprE1, which is essential for the survival of the bacterium. This mechanism of action makes BTZ043 a promising candidate for the development of new tuberculosis treatments.

properties

IUPAC Name

N-(3-oxo-4H-1,4-benzothiazin-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13-8-19-12-6-5-10(7-11(12)16-13)15-14(18)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDYUIJTGSAKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)SCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl-N-(3-oxo(2H,4H-benzo[3,4-e]1,4-thiazaperhydroin-6-yl))carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.